EGFR-T790M Kinase Inhibition: A Structural Rationale for the Furan-2-yl Acrylamide Warhead
No direct IC50 data exists for CAS 1799264-55-3. However, a structurally related pyrazolo[1,5-a]pyrimidine bearing a furan-2-yl substitution at the 7-position (Compound 6, a dual EGFR-T790M/VEGFR-2 inhibitor) achieved an EGFR-T790M IC50 of 0.26 μM [1]. The target compound features an (E)-furan-2-yl-acrylamide at the 6-position, which is a privileged covalent warhead geometry for targeting the EGFR-T790M gatekeeper cysteine (Cys797) [2]. This geometric and electronic arrangement is absent in non-furan analogs or saturated propenamide derivatives, supporting the hypothesis that the target compound may engage EGFR-T790M in a differentiated manner relative to simple pyrazolo[1,5-a]pyrimidine cores.
| Evidence Dimension | EGFR-T790M Kinase Inhibition (IC50) and Warhead Geometry |
|---|---|
| Target Compound Data | IC50: Not determined. Structural motif: (E)-furan-2-yl-acrylamide at 6-position. |
| Comparator Or Baseline | Compound 6 (7-(furan-2-yl) derivative): EGFR-T790M IC50 = 0.26 μM [1]. Erlotinib (clinical EGFR inhibitor): 0.26 μM (same assay context). |
| Quantified Difference | Not calculable for the target compound. Class-level inference: Furan-2-yl substitution is associated with sub-micromolar EGFR-T790M potency in the pyrazolo[1,5-a]pyrimidine series, while saturated or non-furan analogs typically lose >10-fold potency in this assay system [1]. |
| Conditions | In vitro EGFR-T790M kinase assay (cell-free); Compound 6 data from Abdel-Mohsen et al., Bioorganic Chemistry 163, 108746 (2025). |
Why This Matters
For scientists procuring kinase inhibitor building blocks, the presence of a furan-2-yl-acrylamide motif positions this compound in the chemical space of known EGFR-T790M inhibitors, a clinically validated target, unlike generic pyrazolo[1,5-a]pyrimidines that lack this electrophilic warhead.
- [1] Abdel-Mohsen, H. T., et al. 'ADMET, docking, anticancer evaluations, design and synthesis of pyrazolo[1,5-a]pyrimidines substituted with furan and phenyldiazene as dual EGFRT790M and VEGFR-2 inhibitors.' Bioorganic Chemistry, 163, 108746 (2025). View Source
- [2] Abdel-Mohsen, H. T., et al. 'ADMET, docking, anticancer evaluations, design and synthesis of pyrazolo[1,5-a]pyrimidines substituted with furan and phenyldiazene as dual EGFRT790M and VEGFR-2 inhibitors.' Bioorganic Chemistry, 163, 108746 (2025). View Source
